molecular formula C3H4O2 B1338161 (113C)Prop-2-enoic acid CAS No. 95387-98-7

(113C)Prop-2-enoic acid

Cat. No.: B1338161
CAS No.: 95387-98-7
M. Wt: 73.06 g/mol
InChI Key: NIXOWILDQLNWCW-LBPDFUHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(113C)Prop-2-enoic acid, also known as acrylic acid, is an organic compound with the chemical formula C3H4O2. It is the simplest unsaturated carboxylic acid, consisting of a vinyl group directly connected to a carboxylic acid terminus. This colorless liquid has a characteristic acrid or tart smell and is miscible with water, alcohols, ethers, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: (113C)Prop-2-enoic acid is primarily produced by the oxidation of propylene, a byproduct of ethylene and gasoline production. The reaction involves the following steps: [ 2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCO}_2\text{H} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of propylene in the presence of air. This process is carried out in a multi-tubular reactor with a fixed-bed catalyst at temperatures ranging from 250°C to 300°C .

Chemical Reactions Analysis

Types of Reactions: (113C)Prop-2-enoic acid undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polyacrylic acid or other copolymers.

    Esterification: Reacts with alcohols to form esters.

    Addition Reactions: The double bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other reagents.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, heat, or light.

    Esterification: Typically involves an acid catalyst such as sulfuric acid.

    Addition Reactions: Often carried out in the presence of a catalyst or under UV light.

Major Products:

Scientific Research Applications

Chemical Synthesis

Monomer for Polymer Production

(113C)Prop-2-enoic acid serves as a crucial monomer in the synthesis of various polymers. It is primarily used to produce polyacrylic acid and its derivatives, which are utilized in superabsorbent materials, coatings, adhesives, and sealants. The polymerization process can be initiated through various methods including radical polymerization, which allows for the production of polymers with tailored properties.

Polymer Type Applications
Polyacrylic AcidSuperabsorbent materials (diapers, agricultural products)
PolyacrylateCoatings, adhesives, and sealants
Acrylic CopolymersPaints, textiles, and medical devices

Biomedical Applications

Drug Delivery Systems

Recent studies have highlighted the potential of this compound in biomedical applications, particularly in drug delivery systems. Its ability to form hydrogels makes it suitable for controlled release formulations. Research indicates that copolymers derived from this compound can encapsulate therapeutic agents, allowing for sustained release over time.

Case Study: Controlled Release Hydrogels

A study demonstrated that hydrogels made from this compound could effectively deliver growth factors in tissue engineering applications. The hydrogels were shown to maintain structural integrity while allowing for the gradual release of encapsulated proteins over an extended period.

Environmental Applications

Water Treatment

This compound has been investigated for its role in water treatment processes. Its derivatives are used to create flocculants that help remove contaminants from wastewater. The ability to form stable complexes with heavy metals enhances its effectiveness in environmental remediation.

Application Mechanism
FlocculationBinds to suspended particles to facilitate sedimentation
Heavy Metal RemovalForms complexes with metal ions for easier removal

Agricultural Uses

Soil Conditioning Agents

In agriculture, this compound is used in soil conditioning agents that improve water retention and nutrient availability. These agents can enhance soil structure and promote better crop yields.

Mechanism of Action

The mechanism of action of (113C)Prop-2-enoic acid involves its ability to undergo polymerization and form cross-linked networks. These networks can absorb large amounts of water, making them useful in superabsorbent materials. The molecular targets and pathways involved include the interaction of the vinyl group with various initiators and catalysts, leading to the formation of long polymer chains .

Comparison with Similar Compounds

    Acroleic Acid: Similar structure but with an aldehyde group.

    Ethylenecarboxylic Acid: Another name for (113C)Prop-2-enoic acid.

    Propenoic Acid: Another name for this compound.

    Vinylformic Acid: Similar structure but with a formyl group.

Uniqueness: this compound is unique due to its ability to polymerize and form a wide range of useful products, including superabsorbent polymers and acrylic esters. Its versatility in various chemical reactions and applications in multiple industries sets it apart from other similar compounds .

Biological Activity

(113C)Prop-2-enoic acid, also known as 13C-labeled acrylic acid, is a compound that has garnered attention for its unique biological properties and potential applications in various fields, including biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound is a derivative of acrylic acid, characterized by the presence of a carbon-13 isotope. Its molecular formula is C3H4O2, and it is primarily recognized for its role in metabolic studies due to its labeling with the stable isotope 13C^{13}C. This labeling allows researchers to trace its incorporation into various biological systems, providing insights into metabolic pathways and cellular functions.

The biological activity of this compound is primarily linked to its incorporation into cellular membranes and its interactions with metabolic pathways. The following mechanisms have been identified:

  • Membrane Fluidity : The compound affects the fluidity of cell membranes, which can influence various membrane-bound processes, including receptor signaling and enzyme activity.
  • Metabolic Pathways : It serves as a substrate for several enzymes involved in fatty acid metabolism. Its incorporation into lipids can alter lipid profiles within cells, impacting energy storage and membrane composition.
  • Cell Signaling : this compound may modulate signaling pathways related to inflammation and cell growth. Its interaction with peroxisome proliferator-activated receptors (PPARs) has been noted to regulate genes involved in lipid metabolism and inflammatory responses .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies indicate that this compound can inhibit nitric oxide production in activated macrophages, suggesting potential anti-inflammatory properties .
  • Cancer Metabolism : In cancer research, the compound has been used to study metabolic differences between cancerous and non-cancerous cells. For instance, high-invasive cancer cells showed increased incorporation of this compound compared to low-invasive cells, highlighting altered lipid metabolism as a factor in cancer invasiveness .
  • Cell Viability : The compound's effect on cell viability has been assessed through various assays. It has been shown to affect the proliferation of certain cancer cell lines, indicating potential applications in cancer therapy .

Case Studies

Several case studies have explored the implications of this compound in different biological contexts:

Case Study 1: Cancer Cell Metabolism

A study investigated the role of this compound in oral squamous cell carcinoma. Researchers used mass spectrometry to track the incorporation of the compound into fatty acids within high-invasive and low-invasive cell lines. Results indicated that high-invasive cells had a significantly higher uptake of the labeled compound, suggesting that metabolic adaptations play a crucial role in cancer progression.

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory responses, this compound was evaluated for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophages. The study found that treatment with the compound led to a dose-dependent reduction in nitric oxide levels without affecting cell viability, supporting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of this compound compared to other fatty acids, a comparative analysis is presented below:

CompoundStructure TypeUnique FeaturesBiological Activity
This compoundUnsaturated Fatty AcidCarbon-13 labeled for metabolic tracingAnti-inflammatory; alters cancer metabolism
Oleic AcidMonounsaturated Fatty AcidCommon dietary fat; influences membrane fluiditySupports heart health; anti-inflammatory
Linoleic AcidPolyunsaturated Fatty AcidEssential fatty acid; two double bondsPromotes skin health; anti-inflammatory

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing (113C)Prop-2-enoic acid, and how should data be interpreted methodologically?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm proton and carbon environments. Compare chemical shifts with non-isotopic analogs to identify isotopic labeling effects .
  • Infrared (IR) Spectroscopy : Analyze carbonyl (C=O) and hydroxyl (O-H) stretching frequencies to confirm functional groups. Peaks near 1700 cm1^{-1} (C=O) and 2500–3300 cm1^{-1} (O-H) are typical for carboxylic acids.
  • Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight and isotopic purity (113C labeling). Fragmentation patterns can elucidate structural stability.
  • Data Interpretation : Cross-validate results with computational methods (e.g., density functional theory) to resolve ambiguities. Tabulate spectral data with error margins and reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Monitor airborne concentrations via industrial hygiene surveys .
  • Exposure Response : Immediate washing with water for skin contact; eye wash stations and emergency showers must be accessible. Contaminated clothing should be removed and professionally decontaminated .
  • Documentation : Maintain records of safety training, exposure monitoring, and incident reports per OSHA standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination of this compound?

  • Answer :

  • Refinement Software : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement factors and occupancy rates. Validate against high-resolution data to reduce noise .
  • Twinned Data Analysis : Apply WinGX suite tools to detect and model twinning. Compare RintR_{\text{int}} values across datasets to identify inconsistencies .
  • Statistical Validation : Calculate RfreeR_{\text{free}} to assess model bias. Discrepancies >5% warrant re-examination of hydrogen placement or solvent molecules .
  • Example Workflow :
StepActionSoftware/Tool
1Data integrationSHELX
2Twinning detectionWinGX
3RefinementSHELXL
4ValidationCCDC Mercury

Q. What methodological approaches are effective for analyzing hydrogen-bonding networks in this compound crystals?

  • Answer :

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D\text{D} for donor, A\text{A} for acceptor). Use software like SHELX to generate bond graphs and identify motifs (e.g., chains, rings) .
  • Directionality and Geometry : Measure bond lengths (typically 1.8–2.2 Å for O-H···O) and angles (>120°) using ORTEP-3 for 3D visualization. Compare with non-isotopic analogs to assess isotopic effects .
  • Thermal Motion Analysis : Refine anisotropic displacement parameters to distinguish static disorder from dynamic motion. High thermal motion may indicate weak or transient bonds .

Q. How should researchers design experiments to address contradictory reactivity data in this compound studies?

  • Answer :

  • Controlled Variables : Standardize reaction conditions (temperature, solvent purity, isotopic enrichment). Use inert atmospheres (N2_2/Ar) to minimize side reactions.
  • Replication : Perform triplicate trials with independent synthetic batches. Statistical outliers should undergo Grubbs’ test for exclusion .
  • Mechanistic Probes : Employ isotopic tracing (e.g., 13C^{13}\text{C} labeling) to track reaction pathways. Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational modeling (DFT) to validate mechanisms .
  • Data Reporting : Tabulate results with confidence intervals and p-values. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. Methodological Frameworks

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

  • Answer :

  • PICOC Criteria : Structure questions using Population (e.g., isotopic variants), Intervention (synthetic methods), Comparison (non-isotopic analogs), Outcomes (reactivity/stability), and Context (academic labs) .
  • FINER Evaluation : Ensure questions are Feasible (resource-aware), Novel (address literature gaps), Ethical (OSHA-compliant), and Relevant (advance isotopic chemistry) .
  • Example Table :
PICOC ElementApplication to this compound
PopulationIsotopically labeled carboxylic acids
InterventionSynthesis via 13C^{13}\text{C}-enriched precursors
ComparisonNon-labeled Prop-2-enoic acid
OutcomesKinetic isotope effects (KIE)
ContextAcademic mechanistic studies

Properties

IUPAC Name

(113C)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOWILDQLNWCW-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514651
Record name (1-~13~C)Prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95387-98-7
Record name (1-~13~C)Prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acrylic acid-1-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Invented drug (acrolein:acrylic acid:trans glutaconic acid (mol)=80:15:5): 29.20 g freshly distilled acrolein, 200.22 g freshly distilled acrylic acid and 20.16 g fumaric acid were added into a three-port flask with 800 ml absolute methanol, purged with nitrogen, 10.55 g benzoyl peroxide was added, and the solution was stirred and heated to reflux under nitrogen for 75 h. The reaction solution became a yellowish viscous liquid, which was dried under vacuum at 50-100° C. for 24 hours to form to Poly (acrolein, acrylic acid, maleic acid) with an average molecular weight no less than 1000.
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.16 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A cyanoethylacrylate/acrylic acid copolymer is prepared by mixing cyanoethylacrylate and acrylic acid in a molar ratio of 0.5 at a total solids concentration of 25 percent in cyclohexanone. The reaction solution also contains 0.04 percent 2,2'-azobis(isobutyronitrile) which acts as a free radical chain reaction initiator. As the reaction solution is heated, the 2,2'-azobis(isobutyronitrile) decomposes, with the evolution of nitrogen, forming two free radicals which initiate the polymerization of the cyanoethylacrylate and acrylic acid. The reaction solution is held at a temperature of 90° to 100° C. for 24 hours to form an oligomer of cyanoethylacrylate and acrylic acid having the following structure ##STR3## wherein x is such that the molecular weight is sufficiently low so that the oligomer remains soluble in cyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
carbon monoxide ethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

This substituted acrylamide was synthesized from acrylic anhydride and 4-(2-aminoethyl)pyridine. Acrylic anhydride was obtained from acrylic acid and acetic anhydride. Synthesis of PEAM was initiated by the slow addition of 0.36 mole (45.0 g) of acrylic anhydride in 50 ml of ethyl ether containing 50 mg of BHT to 0.35 mole (42.76 g) of 4-(2-aminoethyl)pyridine in 150 ml of ethyl ether containing 150 mg of BHT at -55° C., with the formation of a precipitate. The rate of addition was kept sufficiently slow to ensure that the temperature did not exceed -30° C. during the reaction. After removal of the ether by room temperature evaporation, the precipitate was dissolved in 200 ml of methanol and subsequently vacuum distilled. The substituted acrylamide (15% yield) was collected at 170° C., 100 mtorr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.